4-(2,5-Difluorophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2 and a molecular weight of 234.2 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,5-difluorophenoxy moiety. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-difluorophenoxy)benzaldehyde typically involves the reaction of 2,5-difluorophenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(2,5-Difluorophenoxy)benzoic acid.
Reduction: 4-(2,5-Difluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Difluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenoxy)benzaldehyde: Similar structure but with fluorine atoms at different positions.
4-(3,5-Difluorophenoxy)benzaldehyde: Another isomer with fluorine atoms at different positions.
4-(2,6-Difluorophenoxy)benzaldehyde: Similar structure with fluorine atoms at different positions.
Uniqueness
4-(2,5-Difluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H8F2O2 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(2,5-difluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-8H |
InChI Key |
GIOSZYCQPHXAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.